molecular formula C12H23NO4 B11963961 Diethyl (3-dimethylaminopropyl)-malonate CAS No. 43009-95-6

Diethyl (3-dimethylaminopropyl)-malonate

Cat. No.: B11963961
CAS No.: 43009-95-6
M. Wt: 245.32 g/mol
InChI Key: HPJWCZSMLHGECP-UHFFFAOYSA-N
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Description

Diethyl (3-dimethylaminopropyl)-malonate is a substituted malonate ester characterized by a diethyl malonate backbone with a 3-dimethylaminopropyl group attached to the central carbon. This structural modification introduces a tertiary amine functionality, which can significantly alter the compound's physicochemical properties and reactivity compared to unsubstituted malonate esters. Malonate esters are widely used in organic synthesis as versatile building blocks, particularly in Michael additions, Knoevenagel condensations, and the synthesis of heterocyclic compounds . The dimethylaminopropyl substituent may enhance solubility in polar solvents and enable further functionalization, making this compound valuable in pharmaceutical and materials chemistry.

Properties

CAS No.

43009-95-6

Molecular Formula

C12H23NO4

Molecular Weight

245.32 g/mol

IUPAC Name

diethyl 2-[3-(dimethylamino)propyl]propanedioate

InChI

InChI=1S/C12H23NO4/c1-5-16-11(14)10(12(15)17-6-2)8-7-9-13(3)4/h10H,5-9H2,1-4H3

InChI Key

HPJWCZSMLHGECP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCCN(C)C)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (3-dimethylaminopropyl)-malonate typically involves the alkylation of diethyl malonate with 3-dimethylaminopropyl chloride in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Diethyl (3-dimethylaminopropyl)-malonate undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the ester groups.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids.

    Condensation Reactions: The compound can undergo condensation reactions with aldehydes or ketones to form β-keto esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium ethoxide or potassium carbonate in ethanol.

    Hydrolysis: Hydrochloric acid or sodium hydroxide in water.

    Condensation Reactions: Aldehydes or ketones in the presence of a base such as sodium ethoxide.

Major Products Formed

    Nucleophilic Substitution: Substituted malonates.

    Hydrolysis: Malonic acid derivatives.

    Condensation Reactions: β-keto esters.

Scientific Research Applications

Diethyl (3-dimethylaminopropyl)-malonate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of diethyl (3-dimethylaminopropyl)-malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The ester groups can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-heteroatom bonds. The 3-dimethylaminopropyl group can also participate in interactions with biological targets, influencing the compound’s reactivity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Diethyl (3-dimethylaminopropyl)-malonate with structurally related malonate esters:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent State at RT Key Properties References
Diethyl malonate C₇H₁₂O₄ 160.17 None Liquid Low viscosity, high reactivity
Dimethyl malonate C₅H₈O₄ 132.11 None Liquid Lower MW, similar reactivity
Diethyl (3-chloropropyl)malonate C₁₀H₁₇ClO₄ 236.69 3-Chloropropyl Liquid* Halogenated substituent; higher MW
Diethyl 2-(3-oxo-1,3-diphenylpropyl)malonate C₂₃H₂₄O₅ 380.43 3-Oxo-1,3-diphenylpropyl Solid Aromatic substituent; m.p. 64–67°C
This compound C₁₁H₂₁NO₄ 231.29 (estimated) 3-Dimethylaminopropyl Liquid Tertiary amine; enhanced polarity [Inferred]

Notes:

  • Chloropropyl and bromopropyl analogs exhibit higher molecular weights and altered reactivity due to electron-withdrawing halogens .
  • Aromatic substituents (e.g., diphenylpropyl) reduce solubility and increase melting points .

Toxicity and Environmental Impact

  • Dimethyl Malonate : Used as an analog for hazard assessment due to structural similarity; also low concern .
  • Halogenated Analogs : Chloro- or bromo-substituted malonates may exhibit higher toxicity due to reactive alkyl halide groups .

Research Findings and Data Gaps

  • Physicochemical Data: While diethyl and dimethyl malonates are well-characterized, data for this compound (e.g., vapor pressure, log P) is lacking. Estimates suggest a log P ~1.5–2.0 due to the polar amine group.
  • Biological Activity: Coumarin-derived malonates show antimicrobial activity against H. pylori . The dimethylaminopropyl variant’s bioactivity remains unexplored.
  • Environmental Persistence: Malonate esters generally hydrolyze rapidly in water, but the dimethylaminopropyl group may slow degradation due to steric effects.

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